Einecs 307-419-0

Description

Properties

CAS No. |

97635-57-9 |

|---|---|

Molecular Formula |

C11H21N3O5 |

Molecular Weight |

275.30 g/mol |

IUPAC Name |

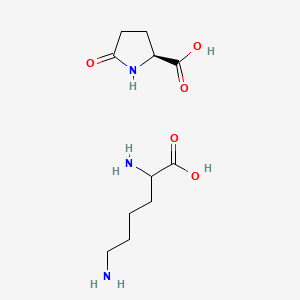

2,6-diaminohexanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H14N2O2.C5H7NO3/c7-4-2-1-3-5(8)6(9)10;7-4-2-1-3(6-4)5(8)9/h5H,1-4,7-8H2,(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

GSTSUZHIVMCRLR-HVDRVSQOSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O.C(CCN)CC(C(=O)O)N |

Canonical SMILES |

C1CC(=O)NC1C(=O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Constituent Moieties

L-Lysine Catabolism and Degradation Routes

L-lysine, an essential α-amino acid, cannot be synthesized de novo by animals and must be obtained through diet. wikimedia.org Its breakdown, or catabolism, occurs primarily through several distinct pathways, with the saccharopine pathway being the most prominent in mammals. wikimedia.orgscispace.comcreative-proteomics.com

Saccharopine Pathway

The saccharopine pathway is the principal route for L-lysine degradation in animals, plants, and bacteria. wikimedia.orgfrontiersin.orgnih.gov This mitochondrial pathway ultimately converts lysine (B10760008) into α-aminoadipic acid (α-AA) and subsequently into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. creative-proteomics.comfrontiersin.orgrupress.org The process involves a series of enzymatic reactions catalyzed by two key enzymes: the bifunctional lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov

The sequential steps of the pathway are as follows:

Saccharopine Formation: The LKR domain of the bifunctional enzyme catalyzes the condensation of L-lysine with α-ketoglutarate to form the intermediate, saccharopine. frontiersin.orgnih.govresearchgate.net

Saccharopine Hydrolysis: The SDH domain of the same enzyme then hydrolyzes saccharopine, yielding L-glutamate and α-aminoadipate-δ-semialdehyde (AAS). frontiersin.orgnih.govrupress.orgresearchgate.net

Oxidation to α-Aminoadipic Acid: Finally, the enzyme AASADH oxidizes AAS to α-aminoadipic acid. frontiersin.orgnih.govresearchgate.net

| Step | Substrate(s) | Enzyme | Product(s) | Cellular Location |

|---|---|---|---|---|

| 1 | L-Lysine, α-Ketoglutarate | Lysine-Ketoglutarate Reductase (LKR) | Saccharopine | Mitochondria |

| 2 | Saccharopine | Saccharopine Dehydrogenase (SDH) | L-Glutamate, α-Aminoadipate-δ-semialdehyde | Mitochondria |

| 3 | α-Aminoadipate-δ-semialdehyde | α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) | α-Aminoadipic Acid | Mitochondria |

Alternative Catabolic Routes and Intracellular Concentration Control Mechanisms

While the saccharopine pathway is predominant, alternative routes for lysine catabolism exist. In mammals, particularly in the brain, the pipecolate pathway serves as another significant degradation route. creative-proteomics.comnih.gov This pathway is primarily located in the peroxisomes and cytosol and eventually converges with the saccharopine pathway. nih.gov In plants, two other minor pathways have been described: the cadaverine (B124047) pathway and the NHP pathway. frontiersin.org

The intracellular concentration of lysine is tightly regulated. An imbalance in amino acid levels is sensed by kinases such as the general control nonderepressible-2 (GCN2) kinase and the Target of Rapamycin (TOR) kinase, which can respond by inhibiting protein synthesis. nih.gov Furthermore, an excess of lysine can lead to a decrease in intracellular arginine levels, thereby disrupting the metabolic balance between these two amino acids. nih.gov

Formation of Lysine Oxidation End-Products (e.g., α-Aminoadipic Acid)

The primary end-product of the saccharopine pathway is α-aminoadipic acid (α-AA), a nonproteinogenic amino acid. frontiersin.orgnih.gov Its formation is the result of the oxidation of α-aminoadipate semialdehyde, a reaction catalyzed by the enzyme AASADH. frontiersin.orgnih.gov Research has shown that α-AA, produced in the liver through this mitochondrial catabolism, is a potential modulator of glucose homeostasis and insulin (B600854) secretion. diabetesjournals.org Further degradation of α-aminoadipic acid ultimately yields acetyl-CoA, a key molecule that enters the TCA cycle to be used for cellular energy. creative-proteomics.comrupress.org

5-Oxo-L-proline (Pyroglutamic Acid) Formation and Metabolism

5-oxo-L-proline, also known as pyroglutamic acid, is a natural amino acid derivative. wikipedia.org It is a crucial metabolite in the γ-glutamyl cycle, which is central to glutathione (B108866) metabolism. wikipedia.orgrupahealth.com

Enzymatic and Non-Enzymatic Formation Mechanisms

Pyroglutamic acid can be formed through both enzymatic and non-enzymatic processes.

Enzymatic Formation: It is produced within the γ-glutamyl cycle from the breakdown of glutathione, a reaction catalyzed by the enzyme γ-glutamyl cyclotransferase. wikipedia.orgnih.gov Additionally, glutaminyl cyclases can enzymatically convert N-terminal glutamine or glutamic acid residues of proteins into pyroglutamate (B8496135). wikipedia.org

Non-Enzymatic Formation: 5-oxo-L-proline can also form spontaneously. N-terminal glutamine and glutamate (B1630785) residues of proteins can cyclize non-enzymatically to form a pyroglutamate residue. wikipedia.orgnih.gov Free glutamine is particularly prone to this spontaneous cyclization under physiological conditions. nih.gov It can also be formed through the heating of glutamic acid. wikipedia.org

Interconnections with Glutamine and Glutathione Metabolism

The metabolism of 5-oxo-L-proline is deeply intertwined with that of glutamine and glutathione.

Glutamine Metabolism: As a derivative of glutamine, 5-oxo-L-proline is formed directly from its cyclization. rupahealth.comnih.gov The metabolism of proline and glutamine are linked, with the two amino acids being interconvertible. researchgate.net In various organisms, 5-oxoproline can be converted to glutamate, which can then be used to synthesize glutamine. nih.gov

Glutathione Metabolism: 5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle, which governs the synthesis and degradation of the master antioxidant, glutathione. wikipedia.orgrupahealth.comnih.gov It is produced when γ-glutamyl amino acids are acted upon by γ-glutamyl cyclotransferase. nih.gov To complete the cycle, the enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline back into L-glutamate. wikipedia.orgnih.govnih.gov This reaction makes glutamate available for the resynthesis of glutathione. nih.gov Consequently, elevated levels of urinary pyroglutamic acid can be an indicator of impaired glutathione turnover or deficiency, often linked to insufficient levels of glycine, another precursor for glutathione synthesis. rupahealth.comnih.govhealthmatters.io

| Metabolite | Connection to 5-Oxo-L-proline | Key Enzymes/Processes |

|---|---|---|

| Glutamine | Precursor for 5-oxo-L-proline formation | Spontaneous and enzymatic (Glutaminyl cyclase) cyclization |

| Glutathione | 5-oxo-L-proline is an intermediate in its metabolic cycle (γ-glutamyl cycle) | γ-Glutamyl Cyclotransferase (formation), 5-Oxoprolinase (conversion back to glutamate for resynthesis) |

| L-Glutamate | Product of 5-oxo-L-proline metabolism; Precursor for Glutamine and Glutathione | 5-Oxoprolinase |

Metabolic Intermediates Derived from Pyroglutamic Acid

L-Pyroglutamic acid (pGlu) is a cyclic amino acid derivative that plays a crucial role in the gamma-glutamyl cycle, a pathway central to the synthesis and degradation of glutathione (GSH). wikipedia.orgrupahealth.com The metabolism of pyroglutamic acid primarily involves its conversion back to L-glutamate, a critical step for replenishing the glutathione pool. wikipedia.org This process and the intermediates involved are vital for cellular antioxidant defense and amino acid transport.

The primary metabolic pathway for pyroglutamic acid involves its ATP-dependent conversion to L-glutamate, catalyzed by the enzyme 5-oxoprolinase (OPLAH). nih.govgosset.ai This reaction is a key regulatory point in the gamma-glutamyl cycle. pnas.org

The Gamma-Glutamyl Cycle and Pyroglutamic Acid Metabolism

The gamma-glutamyl cycle is a six-enzyme pathway that accounts for the synthesis and degradation of glutathione. Pyroglutamic acid is generated in this cycle from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase. researchgate.net Its subsequent conversion to L-glutamate by 5-oxoprolinase allows for the salvage of the glutamate moiety for the resynthesis of glutathione. pnas.org

Under normal physiological conditions, the cycle is well-regulated. However, disruptions in this pathway can lead to an accumulation of pyroglutamic acid, a condition known as pyroglutamic acidosis or 5-oxoprolinuria. nih.govnih.gov This can occur due to inherited deficiencies in enzymes of the cycle, such as glutathione synthetase, or acquired conditions that deplete glutathione levels. rupahealth.comlitfl.com

Key Metabolic Intermediates and Enzymes

The metabolic fate of pyroglutamic acid is intrinsically linked to the intermediates of the gamma-glutamyl cycle. The central reaction is the hydrolysis of the lactam ring of pyroglutamic acid to form L-glutamate.

| Enzyme | Substrate | Product(s) | Cofactor(s) | Cellular Location |

| 5-Oxoprolinase (OPLAH) | L-Pyroglutamic acid, ATP, H₂O | L-Glutamate, ADP, Pi | Mg²⁺, K⁺ | Cytosol |

| γ-Glutamylcyclotransferase | γ-Glutamyl-amino acid | L-Pyroglutamic acid, Amino acid | Cytosol | |

| Glutathione Synthetase | γ-Glutamylcysteine, Glycine, ATP | Glutathione (GSH), ADP, Pi | Cytosol | |

| γ-Glutamylcysteine Synthetase | L-Glutamate, L-Cysteine, ATP | γ-Glutamylcysteine, ADP, Pi | Cytosol |

Detailed Research Findings on Metabolic Intermediates

Research has elucidated the mechanism of the 5-oxoprolinase reaction, indicating the formation of a phosphorylated tetrahedral intermediate. nih.gov Studies using isotopic labeling have confirmed that the reaction proceeds via the cleavage of the amide bond in the pyroglutamate ring, coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403). nih.gov

In situations of glutathione depletion, the activity of γ-glutamylcysteine synthetase increases due to the loss of feedback inhibition by glutathione. litfl.comnih.gov This leads to an accumulation of γ-glutamylcysteine, which is then converted to pyroglutamic acid by γ-glutamyl cyclotransferase, resulting in elevated levels of this intermediate. nih.govnih.gov The capacity of 5-oxoprolinase to convert pyroglutamic acid back to glutamate can be overwhelmed, leading to its accumulation. litfl.com

The following table summarizes key intermediates in the metabolic pathway of pyroglutamic acid:

| Intermediate | Precursor(s) | Subsequent Product(s) | Key Enzyme(s) Involved | Metabolic Significance |

| L-Pyroglutamic acid | γ-Glutamyl-amino acids, Glutamine, Glutamic acid | L-Glutamate | γ-Glutamylcyclotransferase, 5-Oxoprolinase | Key intermediate in the gamma-glutamyl cycle. |

| L-Glutamate | L-Pyroglutamic acid | γ-Glutamylcysteine | 5-Oxoprolinase, γ-Glutamylcysteine Synthetase | Precursor for glutathione synthesis; neurotransmitter. |

| γ-Glutamylcysteine | L-Glutamate, L-Cysteine | Glutathione (GSH) | γ-Glutamylcysteine Synthetase, Glutathione Synthetase | Immediate precursor to glutathione. |

| γ-Glutamyl-amino acid | Glutathione, Amino acid | L-Pyroglutamic acid, Amino acid | γ-Glutamyl Transpeptidase, γ-Glutamylcyclotransferase | Involved in amino acid transport across cell membranes. |

The study of these metabolic intermediates is crucial for understanding the pathophysiology of diseases associated with defects in the gamma-glutamyl cycle. nih.gov The accumulation of pyroglutamic acid is a key diagnostic marker for these conditions. litfl.com

Biochemical Roles and Mechanistic Investigations of Lysine and Pidolic Acid

Fundamental Biochemical Functions of L-Lysine Residues

L-lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. ontosight.aiebsco.com It is a basic, charged amino acid at physiological pH and plays a myriad of critical roles in human biochemistry. ebsco.com

Participation in Proteinogenesis and Structural Integrity of Peptides

The most fundamental role of L-lysine is its incorporation into proteins during translation (proteinogenesis), where it is encoded by the codons AAA and AAG. ontosight.ai As a building block of proteins, lysine (B10760008) is essential for the growth, maintenance, and repair of tissues throughout the body. ontosight.aiebsco.com

Its chemical structure, featuring a long, flexible side chain ending with a positively charged ε-amino group, makes it somewhat amphipathic. This allows lysine to be located both within the hydrophobic core of proteins and on the exterior, where it can interact with the aqueous environment. frontiersin.org This versatility is crucial for the proper folding and structural integrity of a vast number of peptides and proteins. frontiersin.org The ε-amino group is also pivotal in forming hydrogen bonds and salt bridges, which are non-covalent interactions that stabilize the three-dimensional structure of proteins. frontiersin.org

Role in Protein Crosslinking and Post-Translational Modifications (e.g., Collagen)

Beyond its role as a simple building block, lysine is central to the stability and function of structural proteins through crosslinking. A prime example is its role in collagen, the most abundant protein in mammals. ontosight.airesearchgate.net The enzyme lysyl oxidase catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. researchgate.netclockss.org This reaction forms reactive aldehydes which then undergo spontaneous condensation reactions to create strong covalent cross-links between collagen molecules. researchgate.netresearchgate.net These cross-links are indispensable for the tensile strength and elasticity of connective tissues, including skin, bone, and blood vessels. ontosight.aiclockss.org

Lysine residues are also hotspots for a wide array of post-translational modifications (PTMs), which are chemical alterations that occur after a protein has been synthesized. These modifications dramatically expand the functional diversity of the proteome. Common PTMs involving lysine include:

Acetylation and Deacetylation: The reversible addition of an acetyl group to the ε-amino group of lysine neutralizes its positive charge, weakening the interaction between histones and DNA. intracrop.co.uk This process, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a key mechanism in controlling gene expression. ebsco.comintracrop.co.uk

Methylation: Lysine residues, particularly in histone tails, can be mono-, di-, or trimethylated. draxe.com Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific proteins that regulate chromatin structure and gene transcription. intracrop.co.uk

Ubiquitination and SUMOylation: The attachment of small protein modifiers like ubiquitin or SUMO (Small Ubiquitin-like Modifier) to lysine residues can signal for protein degradation, alter protein localization, or mediate protein-protein interactions. wbcil.com

These modifications are critical in regulating complex systems such as the cytoskeleton, where they influence the stability and function of structures like intermediate filaments. wbcil.com

Contribution to Carnitine Biosynthesis

L-lysine is an essential precursor for the biosynthesis of L-carnitine, a vital compound for energy metabolism. mdpi.comnih.gov The synthesis of carnitine is a multi-step enzymatic pathway that begins with the methylation of lysine residues within proteins. healthmatters.iowikipedia.org These trimethylated lysine residues are then released through protein degradation to form ε-N-trimethyllysine. mdpi.com A series of subsequent enzymatic reactions, requiring cofactors such as vitamin C, iron, and vitamin B6, converts ε-N-trimethyllysine into L-carnitine. mdpi.comdrugbank.com L-carnitine's primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down via β-oxidation to produce energy. nih.govdrugbank.com

Influence on Epigenetic Regulation via Histone Modifications

As mentioned previously, the post-translational modification of lysine residues on histone proteins is a cornerstone of epigenetic regulation. frontiersin.org Histones are the proteins that package DNA into a compact structure called chromatin. The "histone code" hypothesis suggests that specific combinations of histone modifications, including lysine acetylation and methylation, dictate the accessibility of DNA to the transcriptional machinery, thereby activating or silencing genes. frontiersin.orgsolabia.com

For instance, the methylation of lysine 4 on histone H3 (H3K4) is generally associated with active gene transcription, whereas methylation of lysine 9 (H3K9) and lysine 27 (H3K27) are hallmarks of repressed chromatin (heterochromatin). solabia.comgoogle.com Similarly, histone acetylation typically leads to a more open chromatin structure, facilitating gene expression. intracrop.co.uk The dynamic interplay between enzymes that add ("writers") and remove ("erasers") these lysine modifications allows for precise control over gene expression patterns in response to developmental and environmental cues. intracrop.co.uksolabia.com

Catalytic Functions of the ε-Amino Group in Enzymatic Reactions

The ε-amino group of lysine, with its positive charge and nucleophilic potential, plays a direct role in the catalytic mechanism of many enzymes. frontiersin.org It can act as a general base, accepting a proton to facilitate a reaction, or participate in the formation of a Schiff base intermediate. frontiersin.orgdraxe.com This covalent intermediate is crucial in the mechanism of enzymes like certain aldolases and transaminases.

For example, in the DNA repair enzyme formamidopyrimidine-DNA glycosylase (Fpg protein), a lysine residue is proposed to be involved in the catalytic process. ebsco.com The ε-amino group can act as the nucleophile that attacks the DNA backbone to initiate the cleavage of damaged bases. ebsco.com This catalytic function underscores the importance of lysine not just for protein structure, but also for fundamental enzymatic processes.

Mechanistic Studies of Pidolic Acid and Its Derivatives

Pidolic acid, also known as L-pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative. drugbank.com It is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, where the amino group attacks the side-chain carboxyl group to form a lactam ring. This process can occur spontaneously or be catalyzed by enzymes called glutaminyl cyclases.

Mechanistically, pidolic acid is a significant biological intermediate. drugbank.com It is a key metabolite in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of the major cellular antioxidant, glutathione (B108866). frontiersin.orggoogle.com The enzyme 5-oxoprolinase converts pidolic acid back to glutamate (B1630785), a crucial step in the recycling of glutathione. drugbank.com

Pidolic acid and its derivatives have been the subject of various mechanistic and synthetic studies:

Chiral Building Blocks: Due to its rigid, cyclic structure and chirality, L-pyroglutamic acid is a valuable starting material (chiral synthon) in the asymmetric synthesis of complex, biologically active molecules, including conformationally constrained analogues of other amino acids. draxe.com

Enzyme Inhibition: Derivatives of pyroglutamic acid have been designed and synthesized to act as potent and selective inhibitors of specific enzymes. For example, certain derivatives show inhibitory activity against fibroblast activation protein (FAP), while others are being investigated as antagonists for purinergic receptors, which could have implications for treating neurodegenerative diseases. draxe.comwikipedia.org Preclinical studies have also shown that pyroglutamic acid itself can inhibit enzymes like phosphodiesterase-5 (PDE-5) and angiotensin-converting enzyme (ACE).

Biological Vectors: Pidolic acid is used as a physiological carrier or vector for other molecules, such as minerals. The formation of salts, like magnesium pidolate or calcium L-pidolate, is thought to enhance the bioavailability and absorption of the mineral component.

Antifungal and Other Activities: Research has explored the synthesis of novel L-pyroglutamic acid analogues with biological activity. For instance, certain sulfonyl ester derivatives of pyroglutamic acid have demonstrated moderate to good antifungal activity against various phytopathogenic fungi. clockss.org In plants, pidolic acid can act as a signaling compound in the nitrogen assimilation cycle, and its application can help mitigate the effects of abiotic stress. mdpi.com

The study of pidolic acid derivatives is an active area of research, with a focus on creating new compounds with specific biological activities for therapeutic or agricultural applications. clockss.orgdraxe.com

Pidolic Acid as a Biological Intermediate with Unique Pharmacodynamics

Pidolic acid, also known as L-pyroglutamic acid or 5-oxo-L-proline, is a naturally occurring amino acid derivative. drugbank.comnih.gov It is formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam. pharmaoffer.com This process can occur non-enzymatically or be catalyzed by enzymes like glutaminyl cyclases. drugbank.compharmaoffer.com

As a biological intermediate, pidolic acid is involved in various metabolic pathways. drugbank.comsolabia.com It is a component of the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. drugbank.comcore.ac.uk Within this cycle, pidolic acid is converted to glutamate by the enzyme 5-oxoprolinase. drugbank.compharmaoffer.com Its presence is noted in significant quantities in tissues such as the brain and skin. drugbank.comnih.gov The unique pharmacodynamics of pidolic acid are linked to its role as a precursor and intermediate in cellular metabolism. drugbank.comprobes-drugs.org For instance, elevations in blood levels of pidolic acid can be associated with disturbances in glutamine or glutathione metabolism. drugbank.compharmaoffer.com It also serves as a precursor for the synthesis of arginine and proline at the intestinal level. redalyc.org

Impact on Ion Transport Mechanisms (e.g., Calcium, Magnesium)

Pidolic acid is frequently used as a vector or carrier molecule to enhance the bioavailability of minerals. solabia.com When combined with minerals to form salts, known as pidolates, it can improve their absorption and transport. solabia.comwbcil.com

Calcium: Calcium pidolate is utilized to improve calcium absorption. dietaxion.compoultryworld.net The pidolic acid component acts as a precursor for the amino acids arginine and proline, which are essential for creating calcium-binding proteins. redalyc.orgpoultryworld.nettecnozoo.it This enhanced presence of binding proteins facilitates better absorption and transfer of calcium from the intestine into the bloodstream. poultryworld.net Studies in animal nutrition have shown that calcium from calcium pidolate is absorbed at a very high rate (a constant 95%) because its absorption is not dependent on the pH of the gut, unlike other calcium sources that are absorbed at rates of 10-30%. poultryworld.net This improved transport mechanism supports bone health and other calcium-dependent physiological processes. dietaxion.compoultryworld.net

Magnesium: Magnesium pidolate is a form of magnesium supplement noted for its high bioavailability and good intracellular penetration. wbcil.comwbcil.comanjopsc.comdroracle.ai The chelation of magnesium with pidolic acid protects the mineral from degradation in the stomach, allowing for more efficient absorption in the small intestine. anjopsc.com This enhanced bioavailability means the magnesium can be more effectively utilized by the body. wbcil.comwbcil.com Some in vitro studies suggest that magnesium pidolate is effective at crossing the blood-brain barrier, which may be beneficial for addressing magnesium deficiencies that can affect neurological functions. wbcil.comresearchgate.net

Modulation of Cellular Processes by Pidolate Conjugates

Pidolate conjugates, where pidolic acid is bound to another molecule like a mineral, can modulate various cellular activities, from gene expression in bacteria to enzyme regulation and protein synthesis in human cells.

In Vitro Effects on Redox Status and Gene Expression in Probiotic Bacteria (e.g., Lactobacillus reuteri)

Research on the effects of oxidized amino acids on probiotic bacteria provides insight into how related compounds might influence cellular processes. One study investigated the impact of α-aminoadipic acid (AAA), a lysine oxidation product, on Lactobacillus reuteri. unex.es The study found that exposure to AAA led to an upregulation of the dhaT gene, which is involved in antioxidant defense, suggesting that the compound impaired the redox status of the bacterium. unex.es This was confirmed by an observed increase in the production of reactive oxygen species (ROS) and protein carbonylation. unex.es Furthermore, the study noted a downregulation of the uspA gene, which indicates the bacterium identifies AAA as a potential chemical threat. unex.es While this study does not directly use a pidolate conjugate, it demonstrates how amino acid derivatives can modulate gene expression and redox status in Lactobacillus reuteri. Other studies have shown that L. reuteri itself can modulate host immune responses through various mechanisms, including the production of antimicrobial substances and influencing the expression of host genes related to barrier function. nih.govoamjms.eufrontiersin.org

Regulation of Specific Enzyme Activities (e.g., MMP-1 by Zinc Pidolate)

Zinc pidolate has been shown to regulate the activity of Matrix Metalloproteinase-1 (MMP-1). MMP-1 is a zinc-dependent enzyme that breaks down interstitial collagens in the extracellular matrix (ECM). patsnap.comnih.gov Overactivity of MMP-1 is associated with the degradation of collagen in the skin. patsnap.com Research demonstrates that Zinc Pidolate (also known as Zinc PCA) can prevent the production of MMP-1 induced by UV radiation in vitro. ncats.io The mechanism for this is the suppression of activator protein 1 (AP-1), a transcription factor that plays a role in the expression of MMPs. ncats.iomdpi.com By inhibiting MMP-1, zinc pidolate helps to prevent the breakdown of collagen. ncats.iothegoodscentscompany.com

| Compound | Target Enzyme | Effect | Mechanism of Action |

| Zinc Pidolate | Matrix Metalloproteinase-1 (MMP-1) | Inhibition of UV-induced production | Suppression of AP-1 activation ncats.io |

Influence on Collagen Synthesis in Cellular Models

In addition to preventing collagen breakdown, zinc pidolate has been found to actively promote the synthesis of type I collagen in normal human dermal fibroblasts (NHDFs). ncats.io This effect is achieved by increasing the expression of mRNA that encodes for the ascorbic acid transporter SVCT2 in non-irradiated fibroblasts. ncats.io Ascorbic acid (Vitamin C) is a crucial cofactor for the enzymes involved in collagen synthesis. By enhancing the cells' ability to take up ascorbic acid, zinc pidolate supports increased collagen production. ncats.iosanmartcorp.comguidechem.com This dual action of inhibiting collagen degradation and promoting its synthesis makes it a significant modulator of ECM maintenance in cellular models. ncats.iopmarketresearch.com

| Cellular Model | Treatment | Key Finding |

| Normal Human Dermal Fibroblasts (NHDFs) | Zinc Pidolate | Enhanced synthesis of type I collagen ncats.io |

| Normal Human Dermal Fibroblasts (NHDFs) | Zinc Pidolate | Increased mRNA expression of ascorbic acid transporter SVCT2 ncats.io |

Advanced Synthetic Methodologies and Derivatization Strategies for Research

Microbial Fermentation Techniques for L-Lysine Production

Microbial fermentation is the primary method for the industrial production of L-lysine, offering high efficiency and stereospecificity, yielding the biologically active L-isomer. researchgate.netnih.gov This process often utilizes genetically modified strains of bacteria, primarily Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov

A key strategy to enhance L-lysine production is the development of auxotrophic mutants, which are microorganisms that have lost the ability to synthesize a specific essential nutrient. researchgate.net These nutritionally deficient strains are engineered to overproduce certain amino acids. For instance, mutants of Corynebacterium glutamicum that require homoserine or both homoserine and leucine (B10760876) for growth are unable to convert aspartate semialdehyde to homoserine. This blockage in the metabolic pathway redirects the metabolic flux towards the synthesis of L-lysine, leading to its accumulation.

Research has demonstrated the effectiveness of this approach. For example, a triple auxotrophic mutant of Corynebacterium glutamicum, deficient in glutamate (B1630785), homoserine, and alanine (B10760859) (MRLH-GHA10), has shown significant potential for L-lysine production. zsp.com.pk In stirred tank fermentation, this mutant accumulated 38.4 g/L of L-lysine. zsp.com.pk The development of these mutants often involves disrupting the feedback inhibition mechanisms that would normally control the rate of lysine (B10760008) synthesis. nih.gov

Below is a table summarizing the L-lysine production by various auxotrophic mutants of Corynebacterium glutamicum in different fermentation media. zsp.com.pk

| Mutant Strain | Auxotrophy | Fermentation Medium 1 (g/L) | Fermentation Medium 2 (g/L) | Fermentation Medium 3 (g/L) |

| MRLH-GHA10 | Glutamate-Homoserine-Alanine | 38.4 | 32.8 | 19.3 |

| MRLH-LI | Leucine-Isoleucine | 33.0 | 30.8 | 17.5 |

| MRLH-T3 | Threonine | 31.5 | 29.5 | 16.8 |

| MRLH-MT8 | Methionine | 30.0 | 28.0 | 15.5 |

| Parent Strain TR1 | - | 22.0 | 20.7 | 10.13 |

Solid-state fermentation (SSF) presents an alternative to submerged fermentation for L-lysine production, utilizing solid substrates. Research has explored the use of various agricultural residues as substrates, which can be a cost-effective and environmentally friendly approach. Strain optimization is crucial for maximizing yields in SSF. This involves selecting or engineering microbial strains that are well-suited for growth and production on solid media.

In one study, a co-culture fermentation strategy was developed to increase the production of ε-poly-L-lysine (ε-PL), a polymer of L-lysine. By co-culturing Streptomyces albulus with Corynebacterium glutamicum, the production of ε-PL reached 27.07 ± 0.47 g/L in a fed-batch fermentation process, which was a 31.47% increase compared to single-strain fermentation. mdpi.com Optimization of fermentation parameters such as temperature, pH, and inoculum volume is also critical for enhancing production. mdpi.comnih.gov For instance, the optimal temperature for L-lysine production by Escherichia coli can be dynamically regulated to promote initial growth at a higher temperature and then reduced to decrease by-product formation in later stages. nih.govfrontiersin.org

The following table highlights the optimization of fermentation conditions for ε-poly-L-lysine production using a co-culture strategy. mdpi.com

| Fermentation Parameter | Optimal Condition | ε-PL Production (g/L) |

| Inoculation time of C. glutamicum | 12 h | - |

| Inoculum volume of C. glutamicum | 8% | - |

| Fermentation Temperature | 30°C | - |

| Initial pH | 7.0 | - |

| Fed-batch Fermentation (Optimized) | - | 27.07 ± 0.47 |

Chemical Synthesis and Derivatization of Lysine and Pyroglutamic Acid Conjugates

The chemical modification of L-lysine and L-pyroglutamic acid opens up a vast array of applications, from drug delivery systems to biochemical probes. These strategies leverage the unique chemical functionalities of these molecules to create novel compounds with tailored properties.

Ionizable lipids are a critical component of lipid nanoparticles (LNPs) used for the delivery of nucleic acids like mRNA and siRNA. tdl.org Lysine, with its two ionizable amine groups and a carboxylate group, provides a versatile scaffold for the synthesis of such lipids. nih.govnih.gov These lysine-based lipids can be designed to have pH-dependent ionization, which is crucial for efficient encapsulation of nucleic acids at low pH and their subsequent release into the cytoplasm after endocytosis. youtube.com

The synthesis of these lipids typically involves conjugating the α-amine of lysine to a dialkyl-β-alanine or dialkylglycine through an amide linkage. nih.gov The structure of the lipid, including the length and saturation of the hydrophobic tails, can be systematically varied to study its impact on the efficiency of nucleic acid delivery. nih.gov While these ionizable lysine-based lipids have shown promise as in vitro transfection reagents, further optimization is needed to develop effective in vivo delivery systems. nih.gov

The table below presents a summary of a focused library of ionizable lysine-based lipids and their characteristics. nih.gov

| Lipid Name | Hydrophobic Tail | Linker | Key Feature |

| ILL-1 | Oleyl | β-alanine | Unsaturated tails for fluidity |

| ILL-2 | Stearyl | β-alanine | Saturated tails for rigidity |

| ILL-3 | Oleyl | Glycine | Shorter linker region |

| ILL-4 | Stearyl | Glycine | Saturated tails and shorter linker |

Covalent protein reagents are valuable tools for studying protein function and for drug discovery. While cysteine is a common target for such reagents, lysine, being more abundant in proteins, represents an attractive alternative. escholarship.org Recent research has focused on developing electrophiles that can selectively react with lysine residues on target proteins.

One such approach involves the use of protein-based thio-methacrylate esters. biorxiv.org These electrophiles can be installed on peptides or proteins and react efficiently and selectively with cysteine and lysine side chains on the target protein. researchgate.netnih.gov For example, methacrylate (B99206) phosphopeptides derived from 14-3-3-binding proteins have been shown to irreversibly label the 14-3-3σ protein via either lysine or cysteine residues. biorxiv.orgnih.gov This methodology provides a versatile route to convert peptides and proteins into potent covalent binders, enabling the targeting of shallow protein surfaces that are not typically addressable by small molecules. biorxiv.orgresearchgate.net

L-pyroglutamic acid is a versatile chiral building block for the asymmetric synthesis of various biologically active compounds. thieme-connect.de Its rigid, cyclic structure makes it an excellent starting material for the stereoselective synthesis of conformationally constrained amino acid analogues. rsc.orgrsc.org

One notable application is the synthesis of omega-amino acid analogues, including those of lysine and ornithine. rsc.org A strategy has been developed that utilizes a bicyclic lactam derived from pyroglutamic acid as a scaffold. This scaffold not only controls but also facilitates the determination of the stereochemistry of the synthetic intermediates. rsc.org From a common intermediate, both amino alcohol and carboxylic acid derivatives can be accessed, providing a pathway to a range of conformationally restricted analogues that can be used as peptidomimetics in drug development. rsc.org

Preparation of Pidolate Salts for Specific Research Applications

The synthesis of pidolate salts of various compounds, including amino acids, is a strategic derivatization approach employed in research to modify the physicochemical properties of the parent molecule. The pidolate anion is derived from pidolic acid, also known as pyroglutamic acid, a naturally occurring amino acid derivative. The formation of a salt with pidolic acid can influence properties such as solubility, stability, and bioavailability, making it a valuable tool in pharmaceutical and biochemical research. The compound designated by EINECS number 307-419-0 is L-Lysine L-pidolate, a salt formed between the essential amino acid L-lysine and L-pidolic acid.

The general principle for the preparation of amino acid pidolate salts involves a straightforward acid-base reaction. In this reaction, the basic amino acid acts as a proton acceptor, while the acidic pidolic acid donates a proton, resulting in the formation of an ionic salt. This methodology allows for the creation of novel molecular entities with potentially enhanced characteristics for specific research applications.

A representative synthetic methodology for the preparation of an amino acid pidolate salt is the synthesis of L-Arginine L-pidolate, which follows a similar principle to that of L-Lysine L-pidolate. A detailed method involves the reaction of L-arginine and L-pidolic acid in an aqueous medium. google.com The process typically includes the following steps:

Reactant Solubilization: Stoichiometric amounts of the amino acid (e.g., L-arginine or L-lysine) and L-pidolic acid are dissolved in a suitable solvent, most commonly purified water. google.com

Reaction: The solution is heated and stirred for a defined period to ensure the completion of the acid-base reaction. google.com

Concentration: The solvent is then partially removed under vacuum to concentrate the resulting salt solution. google.com

Crystallization: An anti-solvent, such as ethanol, is added to the concentrated solution to induce the precipitation of the pidolate salt. google.com

Isolation and Drying: The crystalline product is isolated by filtration and then dried to yield the final pidolate salt. google.com

This method is advantageous due to its simplicity, high yield, and the use of environmentally benign solvents, making it suitable for scalable production for research purposes. google.com

The following table outlines the key parameters for the synthesis of L-Arginine L-pidolate, which serves as a model for the preparation of other amino acid pidolate salts like L-Lysine L-pidolate.

Table 1: Synthetic Parameters for L-Arginine L-Pidolate

| Parameter | Value | Reference |

|---|---|---|

| L-Arginine (molar equivalent) | 1.7 mol | google.com |

| L-Pidolic Acid (molar equivalent) | 2.0 mol | google.com |

| Solvent | Purified Water | google.com |

| Reaction Temperature | 65 °C | google.com |

| Reaction Time | 6 hours | google.com |

The characterization of the resulting pidolate salt is crucial to confirm its identity and purity. Standard analytical techniques employed for this purpose include:

Melting Point Determination: To ascertain the melting point of the newly formed salt, which is a characteristic physical property. For instance, the melting point of L-Arginine L-pidolate is approximately 210 °C. wikipedia.org

Spectroscopic Methods (FTIR, NMR): To confirm the ionic interaction between the amino acid and pidolic acid and to verify the chemical structure of the salt.

Solubility Studies: To quantify the change in solubility compared to the parent amino acid, which is often a primary objective of forming the pidolate salt. wikipedia.org

The preparation of pidolate salts is a versatile strategy in research for enhancing the properties of amino acids and other active molecules, thereby facilitating their study in various biological and chemical systems.

Analytical Methodologies for Quantitative and Qualitative Research on Lysine Pidolate and Its Components

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For Lysine (B10760008) Pidolate, this allows for the distinct analysis of lysine and pidolic acid, as well as related compounds or metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids like lysine. Due to the lack of a strong chromophore in lysine, direct UV detection can be challenging and may lack sensitivity. To overcome this, pre-column derivatization is often employed, where the amino acid is reacted with a labeling agent to form a fluorescent derivative. This significantly enhances detection sensitivity and selectivity.

A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with the primary and secondary amino groups of amino acids. The resulting fluorescent derivatives can then be separated using reversed-phase HPLC (RP-HPLC) and detected with high sensitivity by a fluorescence detector. nih.gov This method offers several advantages, including the stable recovery of basic amino acids like lysine (greater than 95%) and a low limit of detection, often in the picomole range. nih.gov

Another approach involves using reversed-phase chromatography with a C18 column. The separation can be achieved using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier mixture, such as water, acetonitrile, and methanol. Detection is typically set at a low UV wavelength, around 210 nm, which allows for the determination of lysine and related compounds.

Table 1: Example HPLC Method Parameters for Lysine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | BDS Hypersil C18 with silica (B1680970) gel | |

| Mobile Phase | Solvent A: Phosphate buffer; Solvent B: Water:Acetonitrile:Methanol (20:20:60 v/v/v) | |

| Flow Rate | 1.7 mL/min | |

| Column Temperature | 45°C | |

| Derivatization Agent | 9-fluorenylmethyl chloroformate (FMOC) | nih.gov |

| Detection | Fluorescence Detection | nih.gov |

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net surface charge. ucl.ac.ukpurolite.com Since amino acids like lysine are charged molecules, IEC is an effective method for their separation and purification. harvardapparatus.com The charge of a protein or amino acid is dependent on the pH of the surrounding buffer, which determines the ionization state of its acidic and basic side chains. ucl.ac.ukharvardapparatus.com

In IEC, a column is packed with a resin that has charged functional groups. For separating positively charged molecules (cations) like lysine, a cation-exchange resin with negatively charged groups is used. harvardapparatus.com The separation is based on the differential binding affinity of the sample components to the resin. ucl.ac.uk Elution is typically achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase, which weakens the ionic interactions and allows the bound molecules to be released sequentially. ucl.ac.uk

For complex biological samples, IEC can be used as a "cleanup" procedure to isolate basic amino acids from interfering compounds before further analysis by other methods like HPLC. nih.gov For instance, a weakly acidic cation exchange resin can effectively separate lysine, histidine, and arginine from neutral and acidic amino acids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for identifying and quantifying volatile and thermally stable compounds. Amino acids like lysine are not inherently volatile due to their polar nature and tend to decompose at the high temperatures used in GC. thermofisher.com Therefore, a crucial step in their analysis by GC-MS is derivatization, which converts the polar functional groups into less polar, more volatile, and thermally stable derivatives. thermofisher.comresearchgate.net

Common derivatization procedures include silylation, esterification, and acylation. thermofisher.comnih.gov

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-Methyl-N-tert(butyldimethylsilyl)tri-fluoroacetamide (MTBSTFA) are used to replace active hydrogens on amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comresearchgate.net

Esterification and Acylation: A two-step process can be used, involving esterification with an acidic alcohol (e.g., 2 M HCl in methanol) followed by acylation with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net

Once derivatized, the compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "fingerprint" for identification. researchgate.net This method is particularly valuable for metabolic profiling, allowing for the simultaneous measurement of lysine and its various metabolites in biological samples like urine. nih.gov

Spectroscopic and Spectrometric Approaches

These methods rely on the interaction of molecules with electromagnetic radiation to provide quantitative and qualitative information.

Fluorometric and colorimetric assays offer simple, rapid, and often high-throughput methods for quantifying lysine. cellbiolabs.comcellbiolabs.com Many of these assays are based on enzymatic reactions.

Fluorometric Assays: A common approach utilizes the enzyme lysine oxidase, which specifically metabolizes L-lysine to produce hydrogen peroxide (H₂O₂). cellbiolabs.com This H₂O₂ then reacts with a non-fluorescent probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. cellbiolabs.comsigmaaldrich.com The intensity of the fluorescence, measured at specific excitation and emission wavelengths (e.g., λEx = 538 nm / λEm = 587 nm), is directly proportional to the lysine concentration in the sample. sigmaaldrich.com These assays are highly sensitive, with detection limits often in the low micromolar range. cellbiolabs.comsigmaaldrich.com Another fluorometric method involves the reaction of lysine with ortho-phthaldialdehyde (OPA). nih.gov

Colorimetric Assays: Similar to fluorometric methods, colorimetric assays can also be based on the lysine oxidase reaction. cellbiolabs.com In this case, the generated hydrogen peroxide reacts with a chromogenic probe to produce a colored product that can be quantified by measuring its absorbance with a spectrophotometer. cellbiolabs.com Other colorimetric methods are based on different principles, such as the aggregation of gold nanoparticles in the presence of lysine, which results in a distinct color change from red to blue. rsc.org Another technique uses a pH indicator like bromocresol purple; the enzymatic decarboxylation of lysine produces cadaverine (B124047), increasing the pH and causing a measurable color change. nih.gov

Table 2: Comparison of Spectroscopic Quantification Methods for Lysine

| Method | Principle | Detection | Key Features | Reference |

|---|---|---|---|---|

| Fluorometric | Enzymatic (Lysine Oxidase) reaction produces H₂O₂, which reacts with a fluorogenic probe. | Fluorescence (e.g., Ex/Em = 538/587 nm) | High sensitivity (detects < 5 µM), suitable for biological fluids. | sigmaaldrich.com |

| Colorimetric | Enzymatic (Lysine Oxidase) reaction produces H₂O₂, which reacts with a colorimetric probe. | Absorbance | Simple, suitable for 96-well plate format. | cellbiolabs.com |

| Colorimetric | Gold nanoparticle (AuNP) aggregation induced by lysine. | Absorbance (A₆₈₀/A₅₂₀) | Rapid, visible color change, excellent selectivity. | rsc.org |

| Colorimetric | pH change from lysine decarboxylation detected by an indicator. | Absorbance (595 nm) | High-throughput monitoring of enzyme activity. | nih.gov |

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of compounds by measuring the mass-to-charge ratio (m/z) of ions. concawe.eu It is a powerful technique for identifying lysine itself, as well as its various post-translational modifications (PTMs) and metabolites within complex biological mixtures. nih.govrsc.org

When coupled with a separation technique like GC or HPLC (as discussed in 5.1.1 and 5.1.3), MS can provide detailed structural information on each separated component. concawe.eu Even without prior separation, direct infusion MS can be used for analyzing purified samples. The process involves ionizing the analyte, separating the ions based on their m/z, and detecting them. The resulting mass spectrum shows the molecular weight of the parent molecule and the masses of fragment ions, which provides clues to the molecule's structure. concawe.eu

Tandem mass spectrometry (MS/MS) is particularly useful for characterizing metabolites. researchgate.net In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information that can be used to identify unknown metabolites or confirm the structure of known ones. researchgate.net This approach has been crucial in identifying numerous lysine modifications, such as methylation, acetylation, and ubiquitination, which play vital roles in cellular processes. nih.govnih.govrsc.org

Electrochemical Sensing and Biosensor Development for Lysine Quantification

Electrochemical biosensors represent a significant advancement in the analysis of L-lysine due to their potential for high sensitivity, specificity, and rapid response. nih.gov These devices typically integrate a biological recognition element, such as an enzyme, with an electrochemical transducer to generate a signal proportional to the analyte concentration. nih.gov

Enzyme-based biosensors are the most extensively studied type for lysine detection, primarily utilizing lysine-specific enzymes like L-lysine-α-oxidase. nih.govmdpi.com The fundamental principle involves the immobilization of the enzyme onto an electrode surface. nih.gov When the biosensor is exposed to a sample containing L-lysine, the enzyme catalyzes the oxidation of lysine, producing hydrogen peroxide (H₂O₂), which is then electrochemically detected at the transducer surface. nih.govnih.gov

Several immobilization techniques have been explored to ensure the stability and activity of the enzyme on the electrode. A common method is co-crosslinking with an inert protein, such as bovine serum albumin (BSA), using glutaraldehyde. mdpi.com This creates a stable enzyme membrane on the electrode. For instance, L-lysine-α-oxidase from Trichoderma viride has been successfully immobilized by co-crosslinking onto the surface of a platinum (Pt) electrode. mdpi.com Other approaches involve immobilizing lysine oxidase on membranes attached to graphite-methacrylate electrodes or on a gold-poly(o-phenylenediamine) electrode. nih.gov

The performance of these biosensors is influenced by various factors, including the immobilization matrix and the electrode material. A biosensor constructed with a lysine oxidase membrane on a hydroquinone-mediated peroxidase biocomposite electrode demonstrated high sensitivity and a low detection limit. nih.gov Another design utilized a co-crosslinked L-lysine-α-oxidase/overoxidized polypyrrole bilayer on a platinum electrode, which showed good operational stability and selectivity. nih.gov

Table 1: Comparison of Different Lysine Oxidase-Based Biosensors

| Electrode/Immobilization Method | Linear Range (mM) | Detection Limit (µM) | Stability | Reference |

|---|---|---|---|---|

| L-lysine-α-oxidase/overoxidized polypyrrole on Pt electrode | 0.02 - 2 | 4 | ~40 days | nih.gov |

| Lysine oxidase on hydroquinone-mediated peroxidase biocomposite | Up to 0.16 | 0.82 | Not specified | nih.gov |

Amperometry and voltammetry are the primary electrochemical techniques used in lysine biosensors. fiveable.me These methods measure the current generated from the redox reactions of an electroactive species at an electrode surface as a function of applied potential. fiveable.me

In the context of enzyme-based lysine biosensors, amperometry is typically used to detect the hydrogen peroxide produced by the lysine oxidase reaction. nih.gov A constant potential is applied to the electrode, and the resulting current from the oxidation of H₂O₂ is measured. This current is directly proportional to the lysine concentration in the sample. fiveable.me For example, an amperometric biosensor for L-lysine determination based on L-lysine-α-oxidase immobilized on a platinum electrode allowed for linear responses from 0.02 mM up to 2 mM with a sensitivity of 41 nA/(mM × mm²). nih.gov

Voltammetric techniques, such as cyclic voltammetry (CV), are also employed. CV involves sweeping the potential linearly and then reversing it, providing information about the redox processes occurring. fiveable.me These approaches can be used to study the electrochemical behavior of lysine itself. Research has demonstrated the electrocatalytic oxidation of L-lysine at a copper nanoparticles-modified carbon paste electrode. rsc.org This non-enzymatic approach allows for direct electrochemical detection. Using an amperometric procedure with this modified electrode, L-lysine was quantified with a linear range of 50–1100 μM and a detection limit of 8.6 μM in a batch system. rsc.org

Table 2: Performance Characteristics of Amperometric Lysine Detection Methods

| Analytical Method | Linear Range (µM) | Limit of Detection (µM) | Key Features | Reference |

|---|---|---|---|---|

| Enzyme biosensor with overoxidized polypyrrole film | 20 - 2000 | 4 | High selectivity, suitable for pharmaceutical and cheese samples | nih.gov |

| Copper nanoparticles-modified electrode (Batch system) | 50 - 1100 | 8.6 | Direct electrocatalytic oxidation, no enzyme required | rsc.org |

Capillary Electrophoresis for Amino Acid and Anion Analysis

Capillary electrophoresis (CE) is a powerful separation technique well-suited for the analysis of small volumes and has been widely applied for profiling amino acids like lysine. nih.govnih.gov The technique separates ions based on their electrophoretic mobility in an electric field within a narrow fused-silica capillary. utsouthwestern.edu CE offers high efficiency, rapid analysis, and requires minimal sample volume. nih.govnih.gov

For the determination of amino acids, which often lack a suitable chromophore for UV detection, a pre-column derivatization step is commonly employed. A method using 1,2-naphthoquinone-4-sulfonate (NQS) as a derivatizing agent has been developed for the CE analysis of amino acids, including lysine. researchgate.net The amino acid derivatives are then separated in a fused-silica capillary using a background electrolyte solution, such as aqueous sodium tetraborate (B1243019) with isopropanol, and detected spectrophotometrically. researchgate.net This method has been successfully applied to determine amino acids in pharmaceutical samples. researchgate.net

CE is not only used for quantification but also for studying fundamental properties of molecules. For instance, CE can be used to estimate the effective charge of a protein by systematically modifying the ε-amino groups of its lysine residues. utsouthwestern.edu This creates a "charge ladder" of protein derivatives, and by analyzing their electrophoretic mobilities, the charge of the unmodified protein can be determined. utsouthwestern.edu Novel CE methods have also been developed that allow for the correct separation of protein hydrolysis products, including free amino acids, from samples with high salt concentrations, which is particularly useful in food analysis, such as monitoring the ripening of salted herring. mdpi.com

Table 3: Capillary Electrophoresis Method for Lysine Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatizing Agent | 1,2-naphthoquinone-4-sulfonate (NQS) | researchgate.net |

| Background Electrolyte | 40mM sodium tetraborate-isopropanol (3:1, v/v) | researchgate.net |

| Applied Potential | 30 kV | researchgate.net |

| Detection Wavelength | 480 nm | researchgate.net |

| Linear Range (Lysine) | Up to 1.25 × 10⁻³ M | researchgate.net |

In Vitro and Ex Vivo Research Models for Investigating Lysine Pidolate Bioactivity

Cell Culture Models for Studying Cellular Uptake and Biological Responses

Cell culture models are fundamental tools for investigating the direct effects of lysine (B10760008) pidolate on cellular functions in a controlled environment.

Investigation of Lysine Pidolate in Mammalian Cell Lines (e.g., Adipocytes, Neurons)

Mammalian cell lines, such as adipocytes and neurons, serve as crucial models for understanding the cellular and molecular mechanisms of lysine pidolate. Studies on these cell lines can elucidate how lysine pidolate influences cellular processes like nutrient metabolism and neurotransmission. For instance, research on human brain organoids, a 3D cell culture model, has been used to investigate the effects of magnesium pidolate, a related compound, on neuronal cells. unimi.it These studies have explored its ability to modulate NMDA and GABAergic receptors, as well as Brain-Derived Neurotrophic Factor (BDNF), providing insights into its potential neuroprotective roles. unimi.it The presence of an in vitro-generated blood-brain barrier in these models is essential for observing the effects of magnesium pidolate on brain organoids. unimi.it

The uptake of lysine itself has been studied in various mammalian cell types. For example, pegylated poly-L-lysine complexes have been shown to enter tumor cells via macropinocytosis. nih.gov Such mechanistic studies on cellular entry are vital for designing effective delivery systems for therapeutic agents. nih.gov

Studies on Microbial Cell Cultures (e.g., Lactobacillus reuteri)

Microbial cell cultures are employed to understand the interaction of lysine and its derivatives with bacteria. While specific studies on lysine pidolate with Lactobacillus reuteri are not extensively documented in the provided results, research on related areas provides a framework. For example, studies on Pseudomonas putida have revealed multiple pathways for L-lysine catabolism, indicating complex interactions between lysine and bacterial metabolism. nih.gov The study of lysine biosynthesis pathways in bacteria like Verrucomicrobium spinosum is also an active area of research, as these pathways are potential targets for antibiotics. frontiersin.org

Tissue and Organ Explant Studies (e.g., Forestomach Epithelia for Ion Transport)

Ex vivo tissue and organ explant models allow for the study of lysine pidolate's effects in a more complex, multicellular environment that mimics physiological conditions more closely than cell cultures.

Biochemical Pathway Investigations in Isolated Systems (e.g., Enzyme Assays, Protein-Ligand Binding)

Isolated systems, such as enzyme assays and protein-ligand binding studies, provide a reductionist approach to dissect the specific molecular interactions of lysine pidolate.

The biosynthesis of lysine involves several enzymatic steps that can be studied in isolation. frontiersin.org There are two primary pathways for lysine degradation: the saccharopine pathway, which is mainly mitochondrial, and the pipecolic acid pathway, which involves enzymes in the mitochondria, cytosol, and peroxisomes. familiasga.comnih.gov Understanding these pathways is crucial as defects can lead to metabolic disorders. familiasga.com Enzyme assays can be used to characterize the activity of key enzymes in these pathways, such as lysine-ketoglutarate reductase. familiasga.com

Protein-ligand binding studies are also essential. For example, research on the Pseudomonas aeruginosa lysine-specific permease (LysP) has provided structural insights into how lysine binds to and is transported across the bacterial cell membrane. biorxiv.orgbiorxiv.org These studies reveal the specific amino acid residues involved in coordinating the lysine molecule. biorxiv.org

Animal Models for Mechanistic Studies in Broilers (e.g., Bone Strength, Jejunum Histomorphology, Myopathies)

Animal models, particularly in commercially important species like broilers, are invaluable for assessing the systemic effects of lysine pidolate on growth, tissue development, and pathology.

Bone Strength: Studies in broilers have investigated the effect of calcium pidolate, a related compound, on bone health. Supplementation with calcium pidolate has been shown to improve tibia breaking strength and shear force. tandfonline.comsemanticscholar.orgub.ac.idtandfonline.com This suggests that the pidolate component may enhance calcium deposition and the organic bone matrix. semanticscholar.org

Jejunum Histomorphology: The impact of pidolates on gut health is another area of investigation. Studies on broilers have examined the effects of calcium pidolate on the histomorphology of the jejunum. tandfonline.comtandfonline.com Results have shown variable effects, with some studies reporting an increased villus height to crypt depth ratio, which can be an indicator of improved nutrient absorption capacity. tandfonline.comtandfonline.comresearchgate.net Other research has noted a decrease in crypt depth with calcium pidolate supplementation. tandfonline.comtandfonline.comresearchgate.net The development of the small intestine mucosa is critical for broiler performance. redalyc.org

Myopathies: Growth-related myopathies in fast-growing broilers, such as wooden breast and white striping, are a significant concern for the poultry industry. poultryworld.net Research has explored the potential of dietary interventions, including the modulation of lysine levels, to mitigate these conditions. poultryworld.netnih.gov Studies have investigated whether reducing digestible lysine density in broiler diets can decrease the incidence and severity of these myopathies. nih.gov The use of calcium pidolate in conjunction with different lysine sources has also been evaluated for its effect on myopathy occurrence and other carcass quality properties. tandfonline.comresearcher.life

Interactive Data Table: Effects of Calcium Pidolate on Broiler Performance and Health

| Parameter | Treatment Group | Result | Reference |

| Bone Strength | Calcium Pidolate Supplementation | Increased tibia shear force and stress. | tandfonline.comtandfonline.com |

| Calcium Pidolate Supplementation | Significantly increased tibia breaking strength. | semanticscholar.orgub.ac.id | |

| Jejunum Histomorphology | Calcium Pidolate Supplementation | Increased villus height/crypt depth ratio. | tandfonline.comtandfonline.comresearchgate.net |

| Calcium Pidolate Supplementation | Decreased crypt depth. | tandfonline.comtandfonline.comresearchgate.net | |

| Myopathies | Reduced Digestible Lysine | Potential to reduce incidence and severity of wooden breast and white striping. | nih.gov |

| Calcium Pidolate & Lysine Source | Evaluated for effects on myopathy occurrence. | tandfonline.comresearcher.life |

Advanced Topics and Future Directions in Lysine Pidolate Research

Elucidation of Novel Biochemical Pathways Involving Pidolate Conjugates

Pyroglutamic acid (PCA) is a natural amino acid derivative formed from the cyclization of glutamic acid or glutamine. wikipedia.org It is a known metabolite in the gamma-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (B108866), an essential cellular antioxidant. rupahealth.comtaylorandfrancis.com The pathway involves the conversion of PCA to glutamate (B1630785) by the enzyme 5-oxoprolinase. wikipedia.orgdrugbank.com Research is ongoing to understand how pidolate conjugates, such as Lysine (B10760008) Pidolate, influence or participate in this and other related metabolic pathways.

Future research aims to uncover how the conjugation of lysine with pidolate affects its metabolic fate and function. Key questions involve whether Lysine Pidolate acts as a carrier for pidolate, influencing its distribution and activity in tissues like the brain and skin where PCA is found in substantial amounts. drugbank.comhmdb.ca The enzymatic or non-enzymatic pathways that lead to the formation of PCA from precursors like glutamate and glutamine are well-documented, but how a conjugate like Lysine Pidolate integrates into this system remains a frontier for investigation. drugbank.com Understanding these pathways is crucial as elevated PCA levels can be indicative of metabolic disturbances, such as issues with glutathione metabolism. rupahealth.comhmdb.ca

Exploration of Lysine Pidolate's Specific Roles in Complex Biological Systems

Lysine is fundamental to numerous biological processes, including protein synthesis, collagen crosslinking, and the production of carnitine, which is vital for fatty acid metabolism. wikipedia.orgnumberanalytics.com Pyroglutamic acid is also biologically active, potentially playing a role in glutamate storage and acting on the cholinergic system in the brain. wikipedia.org The combination of these two molecules in Lysine Pidolate suggests multifaceted roles within complex biological systems.

Current research is beginning to explore these roles. For example, studies on calcium pidolate, a related salt, suggest effects on calcium metabolism and bone strength in animals, hinting at how pidolate may function as a carrier for other essential nutrients. semanticscholar.orgresearchgate.net Future studies on Lysine Pidolate will likely focus on its influence in areas such as:

Neurological Function: Given that PCA is abundant in the brain and may oppose glutamate's actions, research could investigate Lysine Pidolate's impact on neurotransmission and cognitive health. wikipedia.org

Musculoskeletal Health: Lysine is crucial for muscle growth and collagen formation. wikipedia.orgnumberanalytics.com Investigations may explore if Lysine Pidolate offers enhanced bioavailability or targeted delivery for muscle repair and bone health.

Immune Response: Lysine is involved in immune cell function, and pidolate is linked to glutathione metabolism, a cornerstone of the body's antioxidant defense. rupahealth.comnumberanalytics.com Research could elucidate how Lysine Pidolate modulates immune responses, particularly under conditions of oxidative stress.

Development of Advanced Analytical Tools for Real-time and Spatially Resolved Monitoring

To fully understand the biochemical journey of Lysine Pidolate, advanced analytical methods are required. Current techniques for detecting pyroglutamic acid in biological samples include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and enzyme-linked immunosorbent assays (ELISA). creative-proteomics.com MS is particularly powerful for its ability to precisely identify and quantify the molecule, while NMR helps in structural elucidation. creative-proteomics.com

The development of more sophisticated tools is a key area of future research. The goal is to achieve real-time and spatially resolved monitoring of Lysine Pidolate and its metabolites within living cells and tissues. Emerging technologies that could be adapted for this purpose include:

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry can distinguish pyroglutamate (B8496135) from its non-cyclic counterparts. creative-proteomics.com

Chromatographic Methods: Reverse-phase liquid chromatography is used to isolate pyroglutamate for detection. google.com

Enzymatic Assays: Methods using the enzyme pyroglutamate aminopeptidase (B13392206) allow for the specific cleavage and subsequent quantification of N-terminal pyroglutamate residues. google.com

Novel Platforms: Innovations such as capillary electrophoresis and microfluidic platforms promise enhanced sensitivity and specificity for detecting pidolate and its conjugates. creative-proteomics.com

| Analytical Technique | Principle of Detection | Primary Application in Pidolate Research |

|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio for precise identification and quantification. creative-proteomics.com | Distinguishing pyroglutamate from other metabolites in complex biological samples. creative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) | Analyzes chemical shifts and coupling constants to determine molecular structure. creative-proteomics.com | Confirming the cyclic structure of pyroglutamate in biological matrices. creative-proteomics.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses specific antibodies for selective detection and quantification. creative-proteomics.com | High-throughput screening of pyroglutamate levels in large-scale studies. creative-proteomics.com |

| Liquid Chromatography (LC) | Separates components of a mixture for individual analysis. google.com | Isolating pyroglutamate from other amino acids and peptides before quantification. google.com |

Application of Integrative Omics Approaches (e.g., Metabolomics, Proteomics) to Systemic Effects

Integrative "omics" approaches are powerful tools for capturing the systemic effects of a compound. Metabolomics and proteomics, in particular, offer a broad view of the molecular changes induced by Lysine Pidolate.

Metabolomics studies have already identified pyroglutamic acid as a significant metabolite in various conditions. For instance, metabolomic analysis has linked altered levels of pyroglutamic acid to the progression of high blood pressure in type 2 diabetes and to idiopathic pulmonary fibrosis. nih.govbmj.com In one study, pyroglutamic acid was found to inhibit epithelial-mesenchymal transition (EMT), a key process in fibrosis, by suppressing Smad2/3 expression. nih.gov These findings provide a foundation for future metabolomics research on Lysine Pidolate to map its influence on metabolic networks and identify biomarkers of its activity.

Proteomics , the large-scale study of proteins, can reveal how Lysine Pidolate affects cellular function at the protein level. Research on lysine supplementation has used proteomics to identify hundreds of differentially expressed proteins related to muscle development, antioxidant activity, and inflammatory pathways. mdpi.comresearcher.liferesearchgate.net Applying similar proteomics workflows to Lysine Pidolate could:

Identify protein complexes that interact with the compound.

Uncover post-translational modifications influenced by lysine and pidolate availability. nih.gov

Reveal regulatory networks and signaling pathways modulated by Lysine Pidolate, such as the autophagy-lysosome and NOD-like receptor signaling pathways identified in lysine supplementation studies. mdpi.comresearchgate.net

| Omics Approach | Key Research Findings for Constituents (Lysine/Pidolate) | Future Research Direction for Lysine Pidolate |

|---|---|---|

| Metabolomics | Altered pyroglutamic acid levels linked to metabolic syndrome and fibrosis. bmj.comrsc.org Decreased pyroglutamic acid associated with the development of high blood pressure in T2DM. bmj.com | Map the metabolic fingerprint of Lysine Pidolate administration to understand its systemic impact and identify novel biomarkers. |

| Proteomics | Lysine supplementation affects the expression of proteins involved in muscle differentiation, antioxidant pathways, and amino acid metabolism. mdpi.comresearcher.liferesearchgate.net | Identify specific protein targets and pathways regulated by Lysine Pidolate to elucidate its mechanisms of action in target tissues. |

Computational Modeling and Simulations for Predicting Molecular Interactions and Bioactivity

Computational methods are becoming indispensable in modern chemical and biological research. For Lysine Pidolate, modeling and simulations can predict how the molecule interacts with biological targets like enzymes and receptors, accelerating the discovery process.

Computer-aided drug design (CADD) techniques, including molecular docking and molecular dynamics simulations, can be used to:

Predict Binding Affinity: Simulate the docking of Lysine Pidolate into the active sites of proteins, such as those in the glutathione cycle or lysine-dependent enzymes. mdpi.comresearchgate.net

Model Molecular Interactions: Understand the forces, like hydrogen bonding or cation-π interactions, that stabilize the binding of the compound to its target. rsc.org

Design Novel Derivatives: Based on simulation results, new molecules with potentially enhanced activity or specificity can be designed. researchgate.netacs.org

Recent computational studies have successfully modeled the covalent binding of small molecules to lysine residues on proteins and have been used to design and evaluate nanoparticle drug delivery systems involving poly-L-lysine. mdpi.comacs.org Similar approaches, like the CovPepDock framework, could be adapted to model how Lysine Pidolate interacts with protein targets, providing valuable insights that guide experimental validation. biorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.